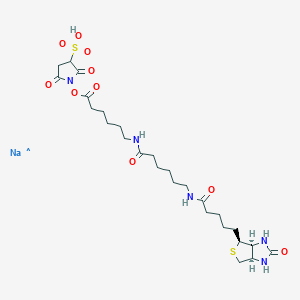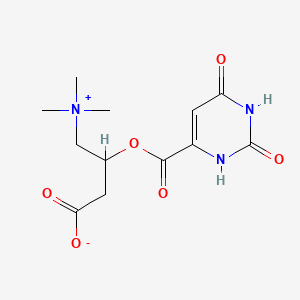
Sulfo-nhs-LC-LC-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-NHS-LC-LC-Biotin is a water-soluble biotinylation reagent used for labeling antibodies, proteins, and other molecules that contain primary amines . It is uniquely water-soluble and membrane impermeable, making it suitable for specific labeling of cell surface proteins .
Synthesis Analysis
This compound works by reacting with the primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .Molecular Structure Analysis
This compound contains a negatively charged sulfonate group on the NHS ring structure, which creates sufficient polarity within the molecule and allows it to be directly added into aqueous reactions without prior dissolution of organic solvents .Chemical Reactions Analysis
This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms stable amide bonds, resulting in the biotinylation of the protein .科学的研究の応用
Solvent Residue Accessibility and Protein Topology : Gabant et al. (2008) utilized Sulfo-NHS-LC-LC-biotin in a study assessing solvent residue accessibility. They employed this reagent along with two others to evaluate amino acid accessibility in proteins, particularly in the THUMPalpha protein and TrmG10 methyltransferase from Pyrococcus abyssi. This method is valuable for obtaining topological information on challenging proteins (Gabant, Augier, & Armengaud, 2008).
Detectability in LC-MS/MS : Nierves and Lange (2021) discussed the use of this compound in the context of biotinylation and detection of peptides in liquid chromatography-mass spectrometry (LC-MS/MS). Their study addressed the impact of biotinylation on chromatographic and ionization behavior, as well as peptide detection (Nierves & Lange, 2021).
Exosome Protein Analysis in Cancer Research : Sarracino et al. (2019) used this compound in the study of exosomes in plasma for protein-based cancer biomarkers. They employed this reagent for labeling and quantitative analysis of surface membrane proteins on exosomes isolated from human plasma samples (Sarracino, Xie, Martel, Luan, & Rosenblatt, 2019).
Blood-retina Barrier Permeability Studies : Wan, Ogawa, and Okajima (2018) utilized this compound in a study to evaluate retinal vascular permeability in mice. This study demonstrated the effectiveness of this reagent in investigating the integrity of the blood-retina barrier (Wan, Ogawa, & Okajima, 2018).
Intravascular Drug Delivery Systems : Hoya, Guterman, Miskolczi, and Hopkins (2001) explored the use of this compound in developing a novel intravascular drug delivery system. They demonstrated that drugs could be anchored to biotinylated vasculature through avidin without being washed away by blood flow (Hoya, Guterman, Miskolczi, & Hopkins, 2001).
作用機序
The mechanism of action of Sulfo-NHS-LC-LC-Biotin involves the reaction of the compound with primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, allowing for its detection and isolation using streptavidin or avidin conjugated to a detection system .
Safety and Hazards
特性
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPTJCDHAXLGI-BJPAGVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5NaO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194041-66-2 |
Source


|
| Record name | Sulfo-NHS-LC-LC-Biotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194041-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


